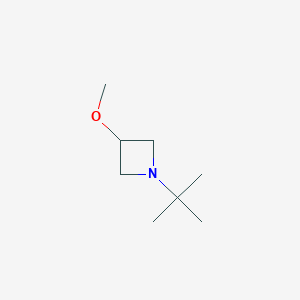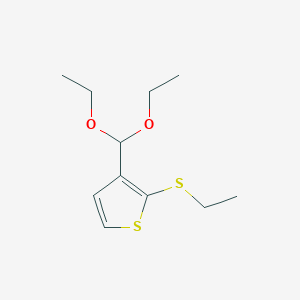
2-Ethylphenyl 3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C14H13NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with a 2-ethylphenyl group and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylphenyl 4-nitrobenzenesulfonate
- 2-Methylphenyl 3-nitrobenzenesulfonate
- 2-Ethylphenyl 2-nitrobenzenesulfonate
Uniqueness
2-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and interactions compared to other isomers. This unique structure allows for distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
25238-10-2 |
|---|---|
Molekularformel |
C14H13NO5S |
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
(2-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
IJLXULGUXAFEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)



![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



